molecular formula C6H7NO2 B8437631 (4-Hydroxy-but-2-ynyloxy)-acetonitrile

(4-Hydroxy-but-2-ynyloxy)-acetonitrile

Cat. No. B8437631
M. Wt: 125.13 g/mol
InChI Key: KSMJZAZCLNZPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07179820B2

Procedure details

Sodium hydride (60% dispersion in oil, 7.5 g, 188 mmol) was added to a solution of 2-butyne-1,4-diol (16.1 g, 187 mmol) in THF (150 mL) at 0° C. under nitrogen. After 1 h at 0° C., bromoacetonitrile (8.33 mL, 120 mmol) was added slowly and the reaction was allowed to warm to rt. After 22 h at rt, the reaction was quenched with 1 N HCl (150 mL) and extracted with EtOAc (3×150 mL). The combined extracts were washed with brine (150 mL), dried (Na2SO4), filtered and concentrated in vacuo. Purification of the residue by flash column chromatography on silica gel (CH2Cl2→2% MeOH/CH2Cl2, gradient) afforded 4.35 g (29%) of (4-hydroxy-but-2-ynyloxy)-acetonitrile.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.33 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:8])[C:4]#[C:5][CH2:6][OH:7].Br[CH2:10][C:11]#[N:12]>C1COCC1>[OH:7][CH2:6][C:5]#[C:4][CH2:3][O:8][CH2:10][C:11]#[N:12] |f:0.1|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
16.1 g
Type
reactant
Smiles
C(C#CCO)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.33 mL
Type
reactant
Smiles
BrCC#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 22 h at rt
Duration
22 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1 N HCl (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash column chromatography on silica gel (CH2Cl2→2% MeOH/CH2Cl2, gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC#CCOCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.35 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.